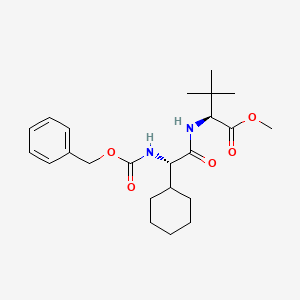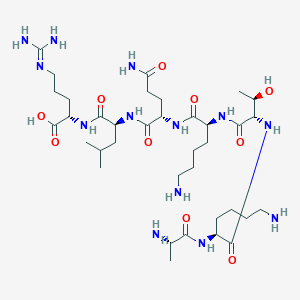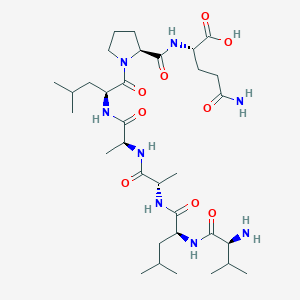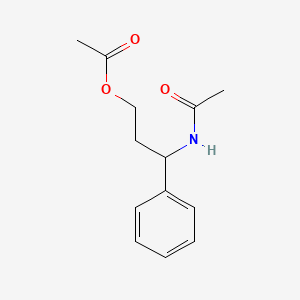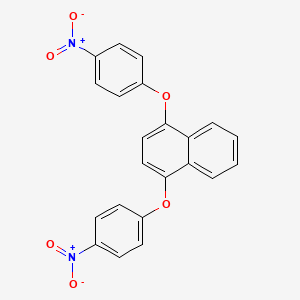
1-(Ethynesulfinyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethynesulfinyl)-4-methylbenzene is an organic compound characterized by the presence of an ethynesulfinyl group attached to a benzene ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethynesulfinyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with acetylene in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+AcetyleneBasethis compound
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Ethynesulfinyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynesulfinyl group to an ethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(Ethynesulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Ethynesulfinyl)-4-methylbenzene involves its interaction with specific molecular targets, leading to various chemical transformations. The ethynesulfinyl group is reactive and can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can affect molecular pathways and lead to the formation of new compounds with desired properties.
Comparación Con Compuestos Similares
- 1-(Ethynesulfinyl)-4-chlorobenzene
- 1-(Ethynesulfinyl)-4-nitrobenzene
- 1-(Ethynesulfinyl)-4-methoxybenzene
Comparison: 1-(Ethynesulfinyl)-4-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
383911-54-4 |
|---|---|
Fórmula molecular |
C9H8OS |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1-ethynylsulfinyl-4-methylbenzene |
InChI |
InChI=1S/C9H8OS/c1-3-11(10)9-6-4-8(2)5-7-9/h1,4-7H,2H3 |
Clave InChI |
UUBXCGJXEGMPMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
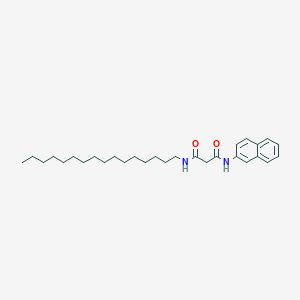
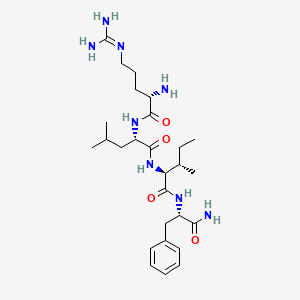
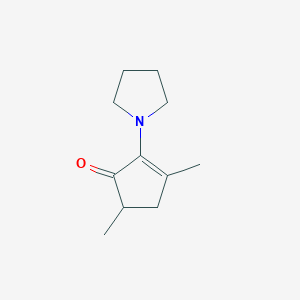
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
